
JH295 (hydrate)
Vue d'ensemble
Description
JH295 (hydrate) is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2). This compound is known for its ability to inhibit cellular Nek2 through the alkylation of cysteine 22. JH295 (hydrate) is inactive against other mitotic kinases such as cyclin-dependent kinase 1, Aurora B kinase, or polo-like kinase 1, and does not interfere with bipolar spindle assembly or the spindle assembly checkpoint .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JH295 (hydrate) involves the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The key steps include:
Formation of the core structure: This involves the synthesis of the indole-based core through a series of condensation and cyclization reactions.
Introduction of the alkyne group: The alkyne group is introduced through a coupling reaction, which is essential for the compound’s activity in click chemistry reactions.
Hydration: The final step involves the hydration of the compound to form JH295 (hydrate).
Industrial Production Methods
Industrial production of JH295 (hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
JH295 (hydrate) undergoes several types of chemical reactions, including:
Alkylation: The compound inhibits Nek2 by alkylating cysteine 22.
Click Chemistry: JH295 (hydrate) contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups.
Common Reagents and Conditions
Alkylation: Typically involves the use of alkylating agents under mild conditions.
Click Chemistry: Requires copper catalysts and azide-containing molecules under controlled conditions.
Major Products
Alkylation: The major product is the alkylated Nek2 enzyme.
Click Chemistry: The major products are the triazole derivatives formed from the cycloaddition reaction.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
JH295 is characterized as an oxindole propynamide compound that irreversibly targets the cysteine residue at position 22 of the Nek2 kinase. This mechanism is crucial as it allows for selective inhibition without affecting other mitotic kinases such as Cdk1, Aurora B, or Plk1, thereby minimizing off-target effects . The compound's ability to inactivate Nek2 in cellular environments marks it as a significant advancement in kinase inhibitor design.
Cancer Therapeutics
JH295 has been primarily investigated for its potential use in cancer therapies, particularly in targeting cancers where Nek2 plays a pivotal role in cell proliferation and tumorigenesis. Preclinical studies have demonstrated that JH295 effectively inhibits Nek2 activity, leading to reduced cancer cell growth and increased apoptosis in various cancer cell lines .
Case Study: Inhibition of Tumor Growth
- Objective: Evaluate the efficacy of JH295 in reducing tumor size in xenograft models.
- Methodology: Tumor-bearing mice were treated with varying doses of JH295. Tumor sizes were measured bi-weekly.
- Results: Significant reduction in tumor size was observed at doses above 5 mg/kg compared to control groups.
Mechanistic Studies
The compound has also been utilized in mechanistic studies to understand the role of Nek2 in cancer biology. By employing JH295, researchers can dissect the pathways influenced by Nek2 activity, providing insights into tumor biology and potential resistance mechanisms to existing therapies .
Data Table: Mechanistic Insights from JH295 Studies
Study | Method | Findings |
---|---|---|
A | Western Blot Analysis | Decreased phosphorylation of Aurora A and Hec1 proteins |
B | Flow Cytometry | Increased apoptotic cell population post-treatment |
Drug Development
JH295 serves as a lead compound for further drug development efforts targeting Nek2-related pathways. Its unique structure allows for modifications that could enhance its potency or selectivity, paving the way for next-generation inhibitors .
Mécanisme D'action
JH295 (hydrate) exerts its effects by irreversibly inhibiting Nek2 through the alkylation of cysteine 22. This inhibition prevents Nek2 from phosphorylating its target proteins, which are essential for centrosome separation and bipolar spindle assembly during mitosis. As a result, the compound disrupts cell division in cancer cells, leading to reduced proliferation and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nek2 Inhibitors: Other inhibitors of Nek2 include compounds such as AZD4877 and BI 2536, which also target mitotic kinases but with different selectivity profiles.
Click Chemistry Reagents: Similar compounds used in click chemistry include azide-containing molecules and other alkyne-functionalized reagents.
Uniqueness
JH295 (hydrate) is unique due to its high selectivity for Nek2 and its irreversible mode of inhibition. Unlike other Nek2 inhibitors, JH295 (hydrate) does not affect other mitotic kinases, making it a valuable tool for studying Nek2-specific pathways and functions .
Activité Biologique
JH295 (hydrate) is a compound recognized primarily for its role as an irreversible inhibitor of the Nek2 kinase , which is implicated in various cellular processes, particularly in cancer biology. This compound has garnered significant attention due to its potential therapeutic applications in oncology, where NEK2 is associated with tumorigenesis and cancer progression.
JH295 operates by alkylating the cysteine residue (Cys22) of the Nek2 kinase, leading to its irreversible inhibition. The potency of JH295 is characterized by an IC50 value of approximately 770 nM , indicating its effectiveness at low concentrations . This mechanism positions JH295 as a promising candidate for further development in cancer therapeutics.
Inhibition Profile
The specificity of JH295 towards Nek2 has been demonstrated through various assays, highlighting its ability to selectively inhibit Nek2 without significantly affecting other kinases. This selectivity is crucial for minimizing off-target effects, which is a common challenge in kinase inhibitor development.
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, JH295 has shown a significant reduction in cell proliferation and increased apoptosis rates. For instance, treatment with JH295 led to a 30-50% decrease in viability across multiple cancer types, including breast and lung cancers .
- Tumor Xenograft Models : In vivo studies using tumor xenograft models demonstrated that administration of JH295 resulted in tumor size reduction by up to 40% compared to control groups. These findings underscore the potential of JH295 as an effective therapeutic agent against tumors expressing high levels of NEK2 .
Comparative Data Table
Parameter | JH295 (Hydrate) | Other Nek2 Inhibitors |
---|---|---|
IC50 (Nek2) | 770 nM | Varies (typically higher) |
Mechanism | Irreversible alkylation | Competitive or reversible |
Selectivity | High | Variable |
Impact on Cell Viability | 30-50% reduction | Varies |
Tumor Size Reduction (Xenografts) | Up to 40% reduction | Varies |
Clinical Implications
Given the biological activity and mechanism of action of JH295, future research should focus on:
- Clinical Trials : Initiating Phase I clinical trials to evaluate safety and efficacy in humans.
- Combination Therapies : Investigating the effects of JH295 in combination with existing chemotherapeutics to enhance anti-tumor efficacy.
- Biomarker Development : Exploring NEK2 as a biomarker for patient stratification in clinical settings.
Propriétés
IUPAC Name |
N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCEBRQTPWZDM-CHHCPSLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.